2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S2/c1-30-17-4-2-3-16(11-17)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)31-13-14-5-7-15(22)8-6-14/h2-11H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEIGZPTUZCIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazolopyrazine intermediate, followed by the introduction of the chlorophenylmethylsulfanyl and methylsulfanylphenylacetamide groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrazine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Impact of Sulfur-Containing Substituents
- Target Compound vs. The methylsulfanyl group may enhance metabolic stability via steric hindrance compared to methoxy .
Pharmacological and Biochemical Insights
- Anti-Inflammatory Potential: Analogues with phenoxy-acetamide groups () demonstrate antioxidant activity (IC₅₀: 12 µM), suggesting the target compound’s methylsulfanyl group may synergize with redox modulation pathways .
- CYP450 Interactions : The 4-methoxybenzyl analogue () inhibits CYP3A4 at 10 µM, whereas the methylsulfanyl substituent in the target compound may reduce CYP affinity due to steric effects, lowering drug-drug interaction risks .
Biological Activity
The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a novel organic molecule belonging to the class of triazolopyrazines . Its unique structural features suggest potential applications in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on recent research findings.
Structural Characteristics
The molecular structure of the compound contains several functional groups that contribute to its biological activity:
- Triazolo and Pyrazine Rings : These heterocyclic structures are known for their pharmacological significance.
- Chlorophenyl and Methylsulfanyl Groups : These substituents may enhance the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
The mechanism of action is believed to involve:
- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Compounds with similar structures have been shown to disrupt bacterial cell membranes and inhibit DNA replication processes .
Antifungal Activity
Triazolo derivatives have also been evaluated for antifungal properties. Compounds within this class have shown efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus. The antifungal activity is attributed to similar mechanisms as those observed in antibacterial action, including disruption of cellular integrity and inhibition of vital enzymes involved in fungal metabolism .
Anticancer Activity
The anticancer potential of the compound has been explored through various studies:
- Cell Viability Assays : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines. The presence of the triazolo ring is critical for its interaction with cellular targets involved in cancer progression .
Research indicates that compounds with similar structures can inhibit key pathways involved in tumor growth and metastasis. For example, they may interfere with signaling pathways such as the PI3K/Akt pathway or modulate the expression of oncogenes.
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural components. Key findings include:
- Substituent Effects : Electron-donating groups at specific positions (e.g., R2 substituents) enhance antibacterial activity by improving lipophilicity and membrane permeability .
- Hydrogen Bonding : The ability of certain groups to form hydrogen bonds with target receptors significantly impacts activity levels.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of triazolo[4,3-a]pyrazine and evaluated their antibacterial activities. Among them, one derivative exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional agents .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds to bacterial topoisomerases revealed significant interactions that correlate with observed biological activities .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyrazine core can be functionalized with a 4-chlorobenzylthio group by reacting 3-oxo-2H-triazolo-pyrazine derivatives with (4-chlorophenyl)methanethiol under basic conditions. Purification typically involves recrystallization from ethanol or column chromatography using silica gel. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the triazolo-pyrazine core (e.g., δ 8.2–8.5 ppm for pyrazine protons) and acetamide side chain (δ 2.1 ppm for methylsulfanyl).
- X-ray crystallography : Resolve the 3D conformation of the triazolo-pyrazine ring and thioether substituents. For example, single-crystal analysis at 100 K with Mo-Kα radiation (λ = 0.71073 Å) can confirm bond angles and dihedral angles .
- HRMS : Validate the molecular formula (e.g., C21H18ClN5O2S2 requires m/z 487.0563 [M+H]+) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based models (e.g., anti-inflammatory activity via TNF-α suppression in RAW 264.7 macrophages). Dose-response curves (0.1–100 µM) and IC50 calculations are standard. Include positive controls like diclofenac for anti-inflammatory comparisons .
Q. How can solubility and stability be assessed for pharmacological studies?
- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust formulation with cyclodextrins or liposomes if instability is observed .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway and reduce trial-and-error experimentation?
Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to predict optimal conditions (e.g., solvent polarity, temperature) for sulfanyl group incorporation, reducing synthesis time by 30–50% .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Meta-analysis : Pool data from multiple studies (e.g., anti-exudative activity in rat paw edema vs. murine models) and apply statistical weighting.
- Target engagement studies : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., COX-2) and rule off-target effects .
Q. How does the electronic nature of substituents influence structure-activity relationships (SAR)?
Modify the 4-chlorophenyl or methylsulfanyl groups to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare logP (via shake-flask method) and activity in dose-response assays. QSAR models (e.g., CoMFA) can correlate substituent Hammett constants (σ) with IC50 values .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., NF-κB) in cell lines and assess rescue of activity.
- Cryo-EM/Thermal shift assays : Confirm binding-induced conformational changes in protein targets .
Q. How can reaction scalability challenges be addressed without compromising yield?
Use flow chemistry with immobilized catalysts (e.g., Pd/C for Suzuki couplings) and inline PAT (process analytical technology) to monitor intermediates. Membrane separation (e.g., nanofiltration) can isolate the product continuously, achieving >80% yield at multi-gram scales .
Q. What collaborative frameworks enhance reproducibility in multi-institutional studies?
Adopt FAIR data principles: Store reaction conditions (e.g., solvent ratios, catalysts) in blockchain-secured repositories like ICReDD. Use electronic lab notebooks (ELNs) with standardized metadata templates to ensure cross-lab consistency .
Methodological Notes
- Data Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. cellular thermal shift assays) .
- Experimental Design : Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) with minimal runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
